molecular formula C19H19N3O6 B2917827 (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 1428372-85-3

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No. B2917827
CAS RN: 1428372-85-3
M. Wt: 385.376
InChI Key: XGGBOLITVGRGGW-UHFFFAOYSA-N
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Description

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H19N3O6 and its molecular weight is 385.376. The purity is usually 95%.
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Scientific Research Applications

Photochemical Synthesis and Reactions

  • The photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan, which can be sensitized by benzophenone, leads to cycloadducts like tetrahydrofuro[2·3-b]azetidino[2·1-b]-1,3,4-oxadiazole. This showcases an innovative photo-induced acylation pathway (Tsuge, O., Oe, K., & Tashiro, M., 1973).

Catalyzed Synthesis Methods

  • The use of In(OTf)3 catalyzes the aza-Piancatelli rearrangement/Michael reaction, smoothly converting furan-2-yl(phenyl)methanol derivatives into 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This process is noted for its good yields, high selectivity, and fast reaction times (Reddy, B., et al., 2012).

Biological Evaluation and Docking Studies

  • Microwave-assisted synthesis has been applied to generate novel pyrazoline derivatives showing significant anti-inflammatory and antibacterial activities. This method offers higher yields and is environmentally friendly compared to traditional synthesis methods (Ravula, P., et al., 2016).

Antiproliferative Activity and Molecular Docking

  • A series of oxime derivatives synthesized via microwave-assisted methods exhibited in vitro antiproliferative activities against various human cancer cell lines. Molecular docking studies provided insights into the binding modes, suggesting potential as tubulin polymerization inhibitors (Guan, Q., et al., 2015).

Therapeutic Potential and Pharmacological Activities

  • Oxadiazole and furadi azole derivatives are recognized for their broad range of chemical and biological properties, including antibacterial, antitumor, antiviral, and antioxidant activities. This highlights their importance in drug development and therapeutic applications (Siwach, A., & Verma, P., 2020).

Nitric Oxide-Releasing Polymeric Conjugates

  • Polymeric furoxan conjugates have been developed to address the therapeutic use challenges of low molecular weight furoxans. These conjugates release nitric oxide in response to cysteine and glutathione, indicating potential for medical applications (Wang, T.-W., et al., 2015).

properties

IUPAC Name

[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-24-14-7-11(8-15(25-2)16(14)26-3)19(23)22-9-12(10-22)18-20-17(21-28-18)13-5-4-6-27-13/h4-8,12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGBOLITVGRGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.